Cas no 827032-42-8 (1,3,5-Benzenetriamine, 2,4,6-tris(phenylethynyl)-)
827032-42-8 structure
Product Name:1,3,5-Benzenetriamine, 2,4,6-tris(phenylethynyl)-
CAS-nummer:827032-42-8
MF:C30H21N3
MW:423.507846593857
CID:686145
PubChem ID:71417762
Update Time:2025-04-19
1,3,5-Benzenetriamine, 2,4,6-tris(phenylethynyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,5-Benzenetriamine, 2,4,6-tris(phenylethynyl)-
- 2,4,6-tris(2-phenylethynyl)benzene-1,3,5-triamine
- 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine
- 827032-42-8
- DTXSID40837094
-
- Inchi: 1S/C30H21N3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H,31-33H2
- InChI-sleutel: XQAQUKLNRRMYPY-UHFFFAOYSA-N
- LACHT: NC1C(C#CC2C=CC=CC=2)=C(C(C#CC2C=CC=CC=2)=C(C=1C#CC1C=CC=CC=1)N)N
Berekende eigenschappen
- Exacte massa: 423.173547683g/mol
- Monoisotopische massa: 423.173547683g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 6
- Complexiteit: 700
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.9
- Topologisch pooloppervlak: 78.1Ų
1,3,5-Benzenetriamine, 2,4,6-tris(phenylethynyl)- Gerelateerde literatuur
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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